molecular formula C10H11NO5S B594207 6-AMino-1-naphthol-3-sulfonic Acid Hydrate CAS No. 139123-66-3

6-AMino-1-naphthol-3-sulfonic Acid Hydrate

Cat. No.: B594207
CAS No.: 139123-66-3
M. Wt: 257.26
InChI Key: ACNSFTVESQFFAE-UHFFFAOYSA-N
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Description

6-Amino-1-naphthol-3-sulfonic acid hydrate is a chemical compound with the molecular formula C10H9NO4S.H2O. . This compound is a derivative of naphthalene, substituted with an amino group, a hydroxyl group, and a sulfonic acid group. It is commonly used in the synthesis of dyes and pigments due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-naphthol-3-sulfonic acid hydrate typically involves the sulfonation of 1-naphthol followed by nitration and reduction steps. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. The final product is often purified by crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-naphthol-3-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-1-naphthol-3-sulfonic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1-naphthol-3-sulfonic acid hydrate involves its ability to interact with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid group can engage in ionic interactions. These properties make it a versatile compound in chemical synthesis and biological applications .

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar structure but different substitution pattern.

    6-Amino-1,3-naphthalenedisulfonic acid: Contains an additional sulfonic acid group.

    5-Amino-1-naphthol: Lacks the sulfonic acid group.

Uniqueness

6-Amino-1-naphthol-3-sulfonic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both amino and hydroxyl groups, along with the sulfonic acid group, allows for a wide range of chemical reactions and applications .

Properties

IUPAC Name

7-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.H2O/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNSFTVESQFFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662312
Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139123-66-3
Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate
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Q & A

Q1: How is 7-Amino-4-hydroxy-2-naphthalenesulfonic acid synthesized?

A1: A novel synthesis method for 7-Amino-4-hydroxy-2-naphthalenesulfonic acid starts with the sulfonation of Tobias acid in fuming sulfuric acid with a high concentration of SO3. This is followed by hydrolysis in dilute sulfuric acid to produce the monosodium salt. Neutralization with sodium hydroxide then yields the disodium salt solution. This solution undergoes alkaline fusion in concentrated sodium hydroxide and is subsequently acidified with dilute sulfuric acid to produce the final J acid product. [] This method is reported to be efficient, environmentally friendly, and yields a high-quality product suitable for dye production. []

Q2: Does 7-Amino-4-hydroxy-2-naphthalenesulfonic acid exhibit any biological activity?

A2: Research indicates that 7-Amino-4-hydroxy-2-naphthalenesulfonic acid demonstrates inhibitory activity against retroviral integrases, essential enzymes for the replication of viruses like HIV. Specifically, a dibromo derivative of the compound, 3,8-dibromo-7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA), effectively inhibited the enzymatic activity of both HIV-1 and avian sarcoma virus (ASV) integrases in vitro. [] Furthermore, 2BrNSA inhibited reporter gene transduction in cell cultures infected with ASV and HIV-1 vectors, suggesting interference with the virus's ability to integrate its genetic material into the host cell's DNA. [] This finding highlights the potential of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid derivatives as lead compounds for developing novel antiviral therapies.

Q3: Are there any studies comparing the activity of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid on different organisms?

A3: Research has explored the effect of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid on DNA topoisomerase I from both Candida albicans (a fungal pathogen) and human cells. [] Results indicate that the compound, along with other agents like 5-hydroxy-1H-indole-3-acetic acid and quinizarin, exhibits varying degrees of selectivity for fungal topoisomerase I compared to the human enzyme. [] This suggests potential for developing antifungal agents that selectively target the fungal enzyme while minimizing effects on human cells.

Q4: Beyond its antiviral and antifungal properties, are there other applications for 7-Amino-4-hydroxy-2-naphthalenesulfonic acid?

A4: 7-Amino-4-hydroxy-2-naphthalenesulfonic acid serves as a key building block in the synthesis of complex organic molecules, particularly in dye production. [, ] Its unique structure allows for various chemical modifications, making it a versatile precursor for creating dyes with desired colors and properties. []

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